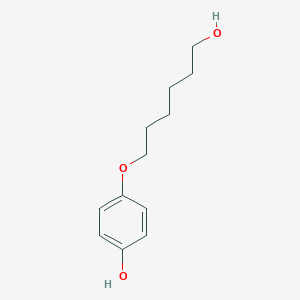

4-(6-Hydroxyhexyloxy)phenol

Descripción general

Descripción

4-(6-Hydroxyhexyloxy)phenol is an organic compound with the molecular formula C12H18O3 It is a phenolic compound characterized by the presence of a hydroxyhexyloxy group attached to the phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Hydroxyhexyloxy)phenol can be efficiently achieved using the Williamson ether synthesis method. This involves the reaction of hydroquinone with 6-chloro-1-hexanol in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out in a microreactor, which allows for continuous and high-yield production. Optimal reaction conditions include a temperature of 135°C, a sodium hydroxide concentration of 2.35 mol/L, a reactant molar ratio of 2.81, and a residence time of 2.70 minutes. Under these conditions, the yield can reach up to 79.5% .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of microreactors is advantageous due to their efficiency and ability to maintain consistent reaction conditions. The process involves the continuous feeding of reactants and the collection of the product, which is then purified using standard techniques such as distillation or crystallization.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The phenolic –OH group activates the aromatic ring toward electrophilic substitution, directing incoming groups to ortho and para positions relative to the hydroxyl .

Bromination

-

Reacts with bromine water (no catalyst required) to form 2,4,6-tribromo-4-(6-hydroxyhexyloxy)phenol via triple substitution .

Nitration

-

With dilute HNO₃: Forms 2-nitro- and 4-nitro-4-(6-hydroxyhexyloxy)phenol .

-

With concentrated HNO₃: Produces 2,4,6-trinitro-4-(6-hydroxyhexyloxy)phenol (picric acid analog) .

Regioselectivity :

Oxidation Reactions

Phenols oxidize readily. For 4-(6-hydroxyhexyloxy)phenol:

-

Air Oxidation : Forms quinone derivatives under aerobic conditions.

-

Chemical Oxidants (e.g., KMnO₄, CrO₃): Cleave the aliphatic chain or oxidize the –OH group to a ketone/carboxylic acid .

Functionalization of the Hydroxyl Group

The terminal –OH group on the hexyl chain undergoes typical alcohol reactions:

| Reaction Type | Product | Conditions |

|---|---|---|

| Esterification | Hexyl ester derivatives | Acid catalysis (e.g., H₂SO₄) |

| Etherification | Alkoxy derivatives | Williamson synthesis |

Kolbe-Schmidt Carboxylation

Under high-pressure CO₂ and basic conditions, the phenolic ring undergoes carboxylation to form 4-(6-hydroxyhexyloxy)salicylic acid derivatives .

Conditions :

-

Temperature: 120–150°C

-

Catalyst: Sodium phenoxide

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-(6-Hydroxyhexyloxy)phenol serves as an intermediate in the synthesis of more complex organic molecules. Its reactive phenolic group allows it to participate in various chemical reactions, making it valuable for researchers seeking to develop new compounds.

Synthesis Process

The synthesis of this compound can be efficiently conducted using microreactor technology. This method significantly reduces reaction time and increases yield:

- Traditional Method : 20 hours with a yield of 40%.

- Microreactor Method : 10 minutes with a yield of up to 80% .

Biological Research

In biological applications, this compound is studied for its potential antioxidant properties due to the presence of the phenolic group. This property is crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

Pharmaceutical Applications

Research indicates that this compound could have therapeutic effects:

- Anti-inflammatory Activities : Investigated for its potential to reduce inflammation.

- Antimicrobial Properties : Explored for effectiveness against various pathogens .

Industrial Uses

In the industrial sector, this compound is utilized in the production of polymers and other materials due to its reactive nature. Its application extends to:

- Optical Functional Films : Used as an intermediate in synthesizing optical films that enhance the performance of liquid crystal displays .

- Wastewater Treatment : A case study highlighted the removal of phenolic compounds from specialty chemical wastewater using advanced treatment methods, demonstrating its relevance in environmental applications .

Data Table: Comparative Analysis

| Application Area | Specific Use | Mechanism/Process |

|---|---|---|

| Chemical Synthesis | Intermediate for organic synthesis | Bimolecular nucleophilic substitution reactions |

| Biological Research | Antioxidant properties | Neutralizes free radicals |

| Pharmaceutical Research | Anti-inflammatory and antimicrobial activities | Modulates biological pathways |

| Industrial Applications | Production of optical films | Enhances optical performance |

| Environmental Science | Phenolic compound removal from wastewater | Advanced treatment systems |

Case Study 1: Optical Functional Films

Research demonstrated that incorporating this compound into optical films significantly improved their performance characteristics. The compound's unique structure enhances the optical properties necessary for high-quality displays.

Case Study 2: Wastewater Treatment

A manufacturer successfully reduced phenol levels in wastewater from 645 mg/L to below 0.5 mg/L using advanced treatment systems designed for phenolic compounds. This showcases the compound's relevance in environmental remediation efforts .

Mecanismo De Acción

The mechanism of action of 4-(6-Hydroxyhexyloxy)phenol is primarily related to its phenolic structure. The hydroxyl group can donate hydrogen atoms, which allows the compound to act as an antioxidant by neutralizing free radicals. This antioxidant activity is crucial in preventing oxidative stress, which is linked to various diseases. The compound may also interact with specific enzymes and receptors, modulating biological pathways involved in inflammation and microbial growth.

Comparación Con Compuestos Similares

4-Hydroxyphenol: Lacks the hydroxyhexyloxy group, making it less hydrophobic.

4-(2-Hydroxyethoxy)phenol: Contains a shorter ethoxy chain, affecting its solubility and reactivity.

4-(4-Hydroxybutoxy)phenol: Has a butoxy group, which influences its physical and chemical properties.

Uniqueness: 4-(6-Hydroxyhexyloxy)phenol is unique due to its longer hydroxyhexyloxy chain, which enhances its hydrophobicity and potentially its interaction with lipid membranes. This structural feature may contribute to its distinct biological activities and applications in various fields.

Actividad Biológica

4-(6-Hydroxyhexyloxy)phenol, also known as 2-(4-hydroxyphenyl)-1-hexanol, is a phenolic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula of this compound is CHO, with a molecular weight of approximately 210.27 g/mol. The compound features a hydroxyl group attached to a hexyl chain, which contributes to its solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound can be achieved through a bimolecular nucleophilic substitution reaction involving hydroquinone and 6-chloro-1-hexanol, using NaOH as a catalyst. Recent advancements have improved the yield and efficiency of this synthesis process, achieving yields up to 80% in significantly reduced reaction times .

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties, which play a crucial role in neutralizing free radicals in biological systems. Research indicates that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Some phenolic compounds have been shown to modulate inflammatory pathways. While specific data on this compound's anti-inflammatory effects are sparse, its structural relatives suggest potential activity in inhibiting pro-inflammatory cytokines and pathways .

Study 1: Antioxidant Activity Assessment

A study assessing the antioxidant capacity of various phenolic compounds found that those with longer alkyl chains exhibited enhanced activity. The study concluded that this compound could be a potent antioxidant due to its structural characteristics that promote electron donation .

Study 2: Antimicrobial Efficacy

In vitro testing of related phenolic compounds against Staphylococcus aureus showed significant antimicrobial activity. While direct studies on this compound were not conducted, the results suggest that similar compounds could provide insights into its potential efficacy against pathogenic bacteria .

Study 3: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory properties of phenolic compounds indicated that they could inhibit the NF-kB pathway, reducing the expression of inflammatory mediators. This suggests that this compound might share similar pathways based on its structural analogs .

Comparative Analysis of Biological Activities

| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | High | Potentially effective | Suggested |

| Quercetin | Very High | Effective | Strong |

| Caffeic Acid | High | Moderate | Moderate |

Propiedades

IUPAC Name |

4-(6-hydroxyhexoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8,13-14H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYBETTVKBAZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365284 | |

| Record name | 4-[(6-Hydroxyhexyl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142627-91-6 | |

| Record name | 4-[(6-Hydroxyhexyl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.